molecular formula C9H7F3O2 B7973454 2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone

2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone

Cat. No.: B7973454
M. Wt: 204.15 g/mol
InChI Key: QQKIRZBFUUDKBO-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7F3O2 It is characterized by the presence of two fluorine atoms attached to the ethanone group and a methoxyphenyl group substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 5-fluoro-2-methoxybenzoic acid.

    Reduction: Formation of 2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability in biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxyacetophenone: Similar structure but lacks the difluoromethyl group.

    2,2-Difluoro-1-(5-methoxy-2-(methoxymethoxy)phenyl)ethanone: Similar structure with additional methoxymethoxy substitution.

Uniqueness

2,2-Difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone is unique due to the presence of both difluoromethyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications.

Properties

IUPAC Name

2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-7-3-2-5(10)4-6(7)8(13)9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKIRZBFUUDKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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